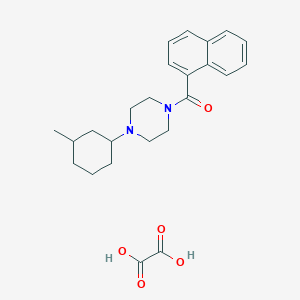
2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DAPC and has been synthesized using different methods.
作用機序
The mechanism of action of DAPC is not fully understood. However, studies have suggested that DAPC may exert its biological activity by inhibiting the growth of cancer cells through the induction of apoptosis, a process that leads to programmed cell death. DAPC may also inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
DAPC has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DAPC can induce apoptosis and inhibit the proliferation of cancer cells. DAPC has also been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. In addition, DAPC has been shown to induce the production of reactive oxygen species, which may contribute to its biological activity.
実験室実験の利点と制限
DAPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DAPC is also stable under various conditions, making it suitable for use in different experimental settings. However, DAPC has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of DAPC. One area of research is the development of new synthetic methods for DAPC and its derivatives. Another area of research is the investigation of the biological activity of DAPC in different cell lines and animal models. Additionally, the development of new applications for DAPC, such as in the field of nanotechnology, is an area of potential future research.
合成法
DAPC has been synthesized using various methods, including the one-pot multicomponent reaction, Suzuki coupling, and the Sonogashira coupling reaction. The one-pot multicomponent reaction involves the reaction of 2,5-dimethoxybenzaldehyde, malononitrile, and 2-amino-4,5-dimethoxybenzene in the presence of a catalyst such as piperidine. The Suzuki coupling reaction involves the reaction of 2,5-dimethoxyboronic acid and 2-amino-4,5-dimethoxybenzene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 2,5-dimethoxyiodobenzene and 2-amino-4,5-dimethoxybenzene in the presence of a copper catalyst.
科学的研究の応用
DAPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, DAPC has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, DAPC has been used as a fluorescent probe for the detection of metal ions. In organic synthesis, DAPC has been used as a building block for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
2,7-diamino-4-(2,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-22-11-4-6-15(23-2)13(8-11)17-12-5-3-10(20)7-16(12)24-18(21)14(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOORDFCFRMVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

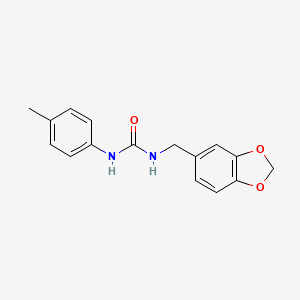
![1-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethoxy)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5176682.png)
![2-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5176690.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5176705.png)
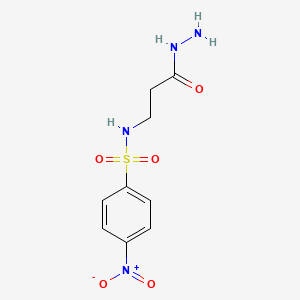
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5176714.png)
![2-[1-methyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5176720.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5176737.png)

![2-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5176749.png)
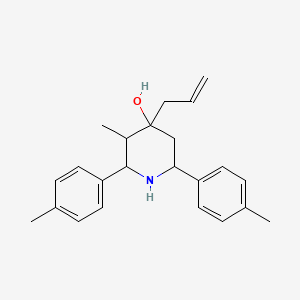
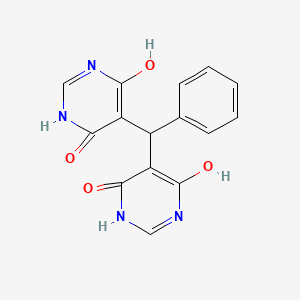
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)
